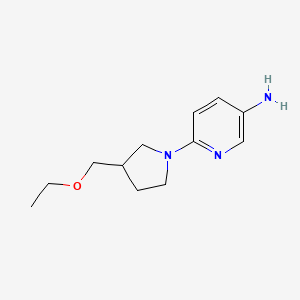

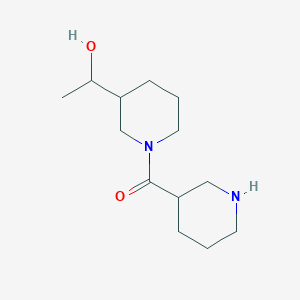

![molecular formula C11H11N5O B1491014 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide CAS No. 2098030-80-7](/img/structure/B1491014.png)

2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide

Vue d'ensemble

Description

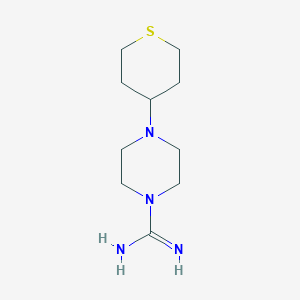

“2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide” is a chemical compound that can be used for pharmaceutical testing . It has a molecular formula of C11H11N5O and a molecular weight of 229.24 g/mol.

Physical And Chemical Properties Analysis

The compound forms yellow crystals and has a melting point of 168–170 °C (Dioxane-EtOH) . It has a molecular weight of 229.24 g/mol.Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral activity . Compounds similar in structure to the one you’ve mentioned have been synthesized and tested against a range of RNA and DNA viruses. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be developed as an antiviral agent, particularly if it demonstrates high selectivity and low cytotoxicity in preclinical studies.

Anti-inflammatory Properties

The indole scaffold is known for its anti-inflammatory properties . By modulating inflammatory pathways, indole derivatives can be used to treat conditions like arthritis, asthma, and other inflammatory diseases. Research into the specific mechanisms of action and the therapeutic window of such compounds is ongoing and holds promise for new anti-inflammatory drugs .

Anticancer Potential

Many indole derivatives are being explored for their anticancer potential . They work by interfering with cell proliferation and inducing apoptosis in cancer cells. The compound could be investigated for its efficacy against various cancer cell lines, including cervical carcinoma and lung carcinoma, as some structurally related compounds have shown activity against these types .

Antimicrobial Effects

Indole derivatives also possess antimicrobial effects . They have been found to be effective against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as fungi. This makes them valuable candidates for the development of new antibiotics, especially in the face of rising antibiotic resistance .

Antidiabetic Activity

The indole nucleus has been associated with antidiabetic activity . Compounds containing this nucleus can be screened for their ability to modulate blood sugar levels, improve insulin sensitivity, or protect pancreatic beta cells. This line of research could lead to novel treatments for diabetes .

Antimalarial Properties

Finally, indole derivatives have shown antimalarial properties . They can inhibit the growth of Plasmodium species, the parasites responsible for malaria. Given the urgent need for new antimalarial drugs due to drug resistance, compounds like “2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide” could be valuable for further investigation .

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been shown to exhibit a broad spectrum of biological activity, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .

Mode of Action

It is suggested that the biological action of these compounds is thought to be due to the conjugation of the double bond with the carbonyl group .

Biochemical Pathways

Similar compounds have been shown to interact with various biochemical pathways, leading to a wide range of biological activities .

Result of Action

Similar compounds have been shown to exhibit cytotoxic effects toward lung carcinoma .

Propriétés

IUPAC Name |

2-[6-(furan-3-yl)imidazo[1,2-b]pyrazol-1-yl]ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O/c12-10(13)6-15-2-3-16-11(15)5-9(14-16)8-1-4-17-7-8/h1-5,7H,6H2,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTIZAZJLXEECB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=NN3C=CN(C3=C2)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

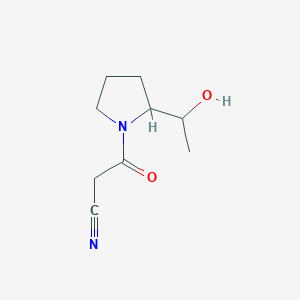

![2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1490937.png)

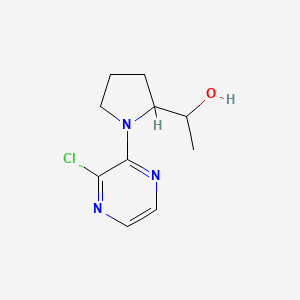

![4,4-Difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B1490938.png)

![4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1490947.png)

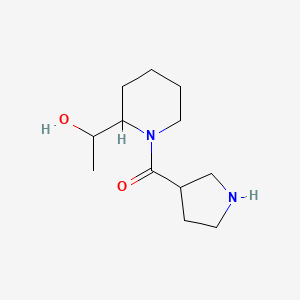

![3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1490952.png)

![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid](/img/structure/B1490954.png)